1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of an indene moiety, a thiazole ring, and a pyrrolidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized via a Ni-catalyzed intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes.
Acetylation: The indene derivative is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Thiazole Ring Formation: The thiazole ring can be synthesized separately through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Coupling Reaction: The final step involves coupling the acetylated indene derivative with the thiazole ring and pyrrolidine-2-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Saturated derivatives of the original compound.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a dual inhibitor for enzymes such as phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE), which are targets for treating Alzheimer’s disease.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor for enzymes like PDE4 and AChE, which are involved in the breakdown of cyclic adenosine monophosphate (cAMP) and acetylcholine, respectively.
Pathways Involved: By inhibiting these enzymes, the compound can modulate signaling pathways related to inflammation and neurotransmission, potentially providing therapeutic benefits in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, which is a plant hormone.
Thiazole Derivatives: Compounds like thiazole-based antibiotics, which have antimicrobial properties.
Uniqueness: 1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is unique due to its combination of an indene moiety, a thiazole ring, and a pyrrolidine carboxamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-17(12-13-6-7-14-3-1-4-15(14)11-13)22-9-2-5-16(22)18(24)21-19-20-8-10-25-19/h6-8,10-11,16H,1-5,9,12H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPLTOJMDNOYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC3=C(CCC3)C=C2)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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